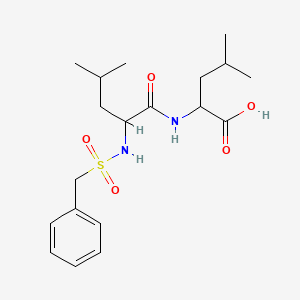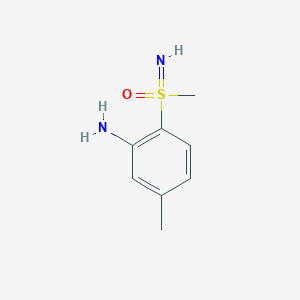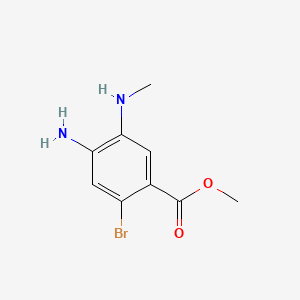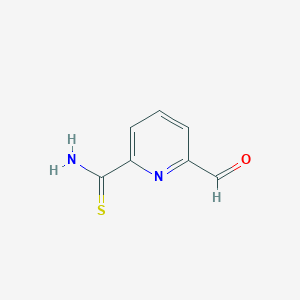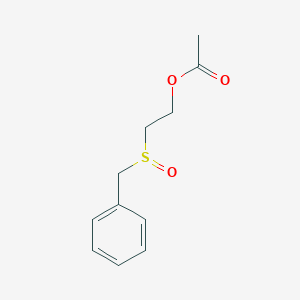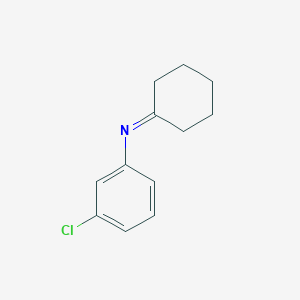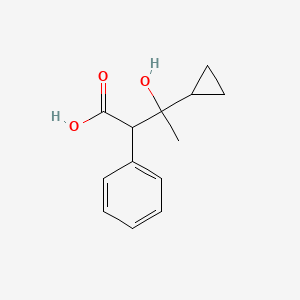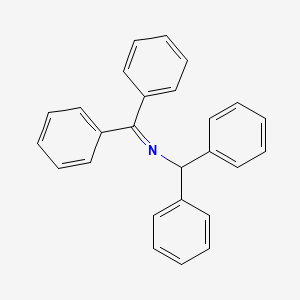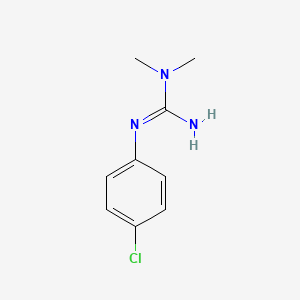![molecular formula C60H66S6 B14008161 1,2,3,4,5,6-Hexakis[(3-methylphenyl)methylsulfanylmethyl]benzene CAS No. 69998-70-5](/img/structure/B14008161.png)
1,2,3,4,5,6-Hexakis[(3-methylphenyl)methylsulfanylmethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZENE,1,2,3,4,5,6-HEXAKIS[[[(3-METHYLPHENYL)METHYL]THIO]METHYL]- is a complex organic compound characterized by its benzene core substituted with six [(3-methylphenyl)methyl]thio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZENE,1,2,3,4,5,6-HEXAKIS[[[(3-METHYLPHENYL)METHYL]THIO]METHYL]- typically involves the reaction of benzene with [(3-methylphenyl)methyl]thiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
BENZENE,1,2,3,4,5,6-HEXAKIS[[[(3-METHYLPHENYL)METHYL]THIO]METHYL]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio groups to thiols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or nitric acid in the presence of a catalyst are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted benzene derivatives .
Scientific Research Applications
BENZENE,1,2,3,4,5,6-HEXAKIS[[[(3-METHYLPHENYL)METHYL]THIO]METHYL]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of BENZENE,1,2,3,4,5,6-HEXAKIS[[[(3-METHYLPHENYL)METHYL]THIO]METHYL]- involves its interaction with molecular targets such as enzymes and receptors. The thio groups can form covalent bonds with active sites, modulating the activity of the target molecules. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4,5,6-Hexakis(4-bromophenyl)benzene
- 1,2,3,4,5,6-Hexaethylbenzene
- Benzene, 1-methyl-3-[(4-methylphenyl)methyl]-
Uniqueness
BENZENE,1,2,3,4,5,6-HEXAKIS[[[(3-METHYLPHENYL)METHYL]THIO]METHYL]- is unique due to its specific substitution pattern and the presence of multiple thio groups, which confer distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
69998-70-5 |
|---|---|
Molecular Formula |
C60H66S6 |
Molecular Weight |
979.6 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexakis[(3-methylphenyl)methylsulfanylmethyl]benzene |
InChI |
InChI=1S/C60H66S6/c1-43-13-7-19-49(25-43)31-61-37-55-56(38-62-32-50-20-8-14-44(2)26-50)58(40-64-34-52-22-10-16-46(4)28-52)60(42-66-36-54-24-12-18-48(6)30-54)59(41-65-35-53-23-11-17-47(5)29-53)57(55)39-63-33-51-21-9-15-45(3)27-51/h7-30H,31-42H2,1-6H3 |
InChI Key |
ZAVWEPWMMJZHRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSCC2=C(C(=C(C(=C2CSCC3=CC=CC(=C3)C)CSCC4=CC=CC(=C4)C)CSCC5=CC=CC(=C5)C)CSCC6=CC=CC(=C6)C)CSCC7=CC=CC(=C7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(E)-(3-Pyridinylmethylene)amino]methyl]benzoic acid](/img/structure/B14008084.png)


